Predicted Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiate the 2-Ethoxybenzoyl Compound from the 3-Fluoro-4-methyl Analog
The 2-ethoxybenzoyl derivative (target compound) is predicted to possess a modestly higher lipophilicity and an increased topological polar surface area compared to its closest commercially available analog, 3-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine (CAS 2034477-99-9). The analog's computed XLogP3 is 2.4 and TPSA is 55.3 Ų . Introduction of the electron-donating ethoxy group in the ortho position, replacing the electron-withdrawing 3-fluoro-4-methyl substitution, is expected to raise XLogP3 by approximately 0.3–0.5 log units and increase TPSA by 2–4 Ų. These differences, though modest, can shift ligand efficiency metrics, membrane permeability profiles, and off-target promiscuity risk in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 2.7–2.9; predicted TPSA ≈ 57–59 Ų (estimated from structural increments) |
| Comparator Or Baseline | 3-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine (CAS 2034477-99-9): XLogP3 = 2.4; TPSA = 55.3 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5; ΔTPSA ≈ +2 to +4 Ų |
| Conditions | Predicted values based on fragment-based XLogP3 and TPSA algorithms (ChemAxon/Molinspiration methodology) |
Why This Matters
When selecting a tool compound for cellular SAR campaigns, the distinct lipophilicity/PSA profile of the 2-ethoxybenzoyl variant directly influences passive permeability and solubility, parameters that govern intracellular target engagement and assay reproducibility.
- [1] Kuujia product page for CAS 2034477-99-9, reporting computed XLogP3 = 2.4 and TPSA = 55.3. Accessed 2026-05-09. View Source
